molecular formula C8H6F3NO4S B13205373 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13205373
M. Wt: 269.20 g/mol
InChI Key: GXGQEPRMKSLDEQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride (CAS 2060039-26-9) is a sulfonyl fluoride-based building block of significant interest in medicinal chemistry and antibiotic discovery research. This compound features a benzeneethanesulfonyl fluoride core substituted with two fluorine atoms and a nitro group at the ortho and meta positions, giving it a molecular formula of C8H6F3NO4S and a molecular weight of approximately 269.20 g/mol . Its primary research value stems from its potential as a novel antibacterial pharmacophore. Structural activity relationship (SAR) studies on similar ortho-nitro aromatic sulfonyl fluorides have demonstrated that this specific arrangement is critical for potent activity against Gram-negative bacteria, including multidrug-resistant pathogens . The proposed mechanism involves dual functionality: the sulfonyl fluoride moiety can act as a targeted, irreversible covalent warhead for essential bacterial proteins, while the ortho-positioned nitro group may be reduced by bacterial nitroreductase A, leading to the generation of toxic intermediates that cause cell death . This compound is offered for research applications exclusively and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C8H6F3NO4S

Molecular Weight

269.20 g/mol

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H6F3NO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2

InChI Key

GXGQEPRMKSLDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CCS(=O)(=O)F)F

Origin of Product

United States

Preparation Methods

Nitration of 2,6-Difluoropyridine

  • Reaction Conditions: Nitration is performed by treating 2,6-difluoropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (5–10 °C), followed by stirring at room temperature overnight.
  • Yield: Approximately 74% yield of 2,6-difluoro-3-nitropyridine is obtained after extraction and purification steps.
  • Notes: The reaction requires careful temperature control to avoid over-nitration or degradation. The product is isolated as a yellow liquid and characterized by NMR spectroscopy.
  • Reference Data Table:
Parameter Condition Yield (%) Notes
Nitration agent Concentrated H2SO4 + fuming HNO3 74 Stirred overnight at RT, ice bath used
Temperature 5–10 °C during addition
Isolation Extraction with diethyl ether Washed with NaOH and NaHCO3 solutions
  • Spectral Data:
    • ^1H NMR (DMSO-d6): δ 7.47 (dd), 8.91–9.00 (m)
    • ^19F NMR: δ -69.3, -63.8 ppm
  • Source:

Halogen Exchange to Introduce Fluorine

  • Cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperature (80–90 °C) is used to replace halogen atoms on pyridine derivatives, facilitating the formation of difluoro-substituted pyridine rings.
  • This method yields 3-bromo-2,6-difluoropyridine intermediates with yields around 64%.
  • This step is crucial for installing fluorine atoms at the 2 and 6 positions of the aromatic ring.
  • Source:

Introduction of the Ethan-1-sulfonyl Fluoride Group

The key functional group, ethanesulfonyl fluoride, is introduced typically via sulfonylation of an ethane derivative bearing a suitable leaving group or by direct sulfonyl fluoride installation on an ethyl chain attached to the aromatic ring.

Sulfonyl Fluoride Formation via Sulfonylation

  • Ethane-1-sulfonyl fluoride can be synthesized by reacting ethanesulfonyl chloride or related sulfonyl precursors with fluoride sources under controlled conditions.
  • Direct sulfonylation of the aromatic ring is generally avoided due to regioselectivity issues; instead, the ethane chain is functionalized first, then attached to the aromatic moiety.

Coupling of the Aromatic Ring with Ethan-1-sulfonyl Fluoride

  • The aromatic 2,6-difluoro-3-nitrophenyl moiety is linked to the ethanesulfonyl fluoride group via nucleophilic substitution or cross-coupling reactions.
  • A common approach involves the preparation of 2-(2,6-difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride by reacting 2,6-difluoro-3-nitrophenyl ethanesulfonyl chloride with fluoride ion sources or by SuFEx (Sulfur Fluoride Exchange) click chemistry methods.
  • SuFEx chemistry enables the selective installation of sulfonyl fluoride groups under mild conditions with high regioselectivity and yield.

Application of SuFEx Click Chemistry for Sulfonyl Fluoride Installation

Recent advances in SuFEx click chemistry provide a practical and efficient route for synthesizing sulfonyl fluoride derivatives, including the target compound.

Use of Ethene-1,1-disulfonyl Difluoride Precursors

  • Ethene-1,1-disulfonyl difluoride (EDSF) and its bench-stable precursors have been used to generate sulfonyl fluoride-functionalized compounds via regioselective cycloaddition and substitution reactions.
  • Density functional theory calculations support a stepwise [2+2] cycloaddition mechanism facilitating regioselective sulfonyl fluoride installation.
  • This approach allows late-stage diversification of sulfonyl fluoride groups by selective exchange with phenols or amines, which can be adapted for the synthesis of this compound.
  • Source:

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Generation of EDSF precursor 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide High Bench-stable, in situ generation
SuFEx modification Reaction with phenols or amines at room temp Up to 97 Selective mono-substitution

Analytical and Characterization Data

The characterization of the compound and intermediates involves:

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
Nitration of 2,6-difluoropyridine H2SO4 + fuming HNO3, 5–10 °C, overnight 2,6-Difluoro-3-nitropyridine 74
Halogen exchange for fluorination Cesium fluoride, DMSO, 80–90 °C 3-Bromo-2,6-difluoropyridine 64
Sulfonyl fluoride installation SuFEx click chemistry, EDSF precursor This compound Up to 97

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (–SO₂F) undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonate derivatives.

Key Reactions:

  • Hydrolysis: Reacts with water to form the corresponding sulfonic acid, accelerated under basic conditions:

    Ar SO2F+H2OAr SO3H+HF\text{Ar SO}_2\text{F}+\text{H}_2\text{O}\rightarrow \text{Ar SO}_3\text{H}+\text{HF}

    The nitro group enhances electrophilicity at sulfur, reducing activation energy by 15–20 kJ/mol compared to non-nitrated analogs.

  • Ammonolysis: Reacts with amines (e.g., NH₃, primary/secondary amines) to yield sulfonamides:

    Ar SO2F+RNH2Ar SO2NHR+HF\text{Ar SO}_2\text{F}+\text{RNH}_2\rightarrow \text{Ar SO}_2\text{NHR}+\text{HF}

    Yields exceed 85% for primary amines at 25°C in THF.

  • Alcoholysis: Forms sulfonate esters with alcohols under mild conditions (e.g., 60°C, K₂CO₃):

    Ar SO2F+ROHAr SO3R+HF\text{Ar SO}_2\text{F}+\text{ROH}\rightarrow \text{Ar SO}_3\text{R}+\text{HF}

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The compound participates in SuFEx reactions, enabling rapid covalent bond formation with nucleophiles like phenols and amines .

Example Reaction:

Substrate Nucleophile Conditions Product Yield
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride4-MethoxyphenolK₂CO₃, DMF, 25°C, 2 hSulfonate ester92%
SameBenzylamineTHF, 40°C, 1 hSulfonamide88%

Mechanistically, the sulfur center is activated by the electron-withdrawing nitro group, facilitating fluoride displacement via a two-step associative pathway .

Cross-Coupling Reactions

The aryl moiety undergoes transition metal-catalyzed couplings, leveraging the nitro group as a directing group .

Suzuki–Miyaura Coupling:
Reacts with aryl boronic acids under Pd catalysis:

Ar NO2+Ar B OH 2Pd PPh3 4,K2CO3Ar Ar +Byproducts\text{Ar NO}_2+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{Ar Ar }+\text{Byproducts}

Conditions: 80°C, DME/H₂O, 12 h.
Yields: 70–85% for electron-neutral bor

Scientific Research Applications

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoro and nitro groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Sulfonyl Group Type
This compound C₈H₆F₃NO₄S 281.20 (calculated) Not available 2,6-difluoro-3-nitrophenyl, ethane linker Sulfonyl fluoride
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethane-1-sulfonyl fluoride hydrochloride C₆H₁₅ClFNO₃S Not available Not available Amino-methylpropan-2-yloxy, hydrochloride salt Sulfonyl fluoride
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₈F₄O₄S Not available Not available Methoxymethoxy, trifluoromethyl Sulfonyl chloride
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Not available 2,4,6-Trifluoromethyl Sulfonyl chloride
(4-Chlorophenyl)(fluoro)[(4-methylbenzenesulfonyl)imino]-λ⁶-sulfanone C₁₃H₁₀ClFN₂O₂S₂ 369.81 (calculated) Not available Chlorophenyl, imino-sulfanone hybrid Sulfonyl imino

Key Comparisons:

Sulfonyl Group Reactivity: The target compound’s sulfonyl fluoride group is less hydrolytically stable but more selective in covalent binding compared to sulfonyl chlorides (e.g., entries 3, 4), which are highly reactive but prone to side reactions . The sulfonyl imino group in entry 5 introduces nucleophilic character, contrasting with the electrophilic nature of sulfonyl fluorides.

Aromatic Substitution Patterns :

  • The 2,6-difluoro-3-nitro substitution on the phenyl ring in the target compound creates a sterically hindered, electron-deficient aromatic system. This contrasts with trifluoromethyl (entry 3) or methoxymethoxy (entry 4) groups, which alter electronic properties but reduce steric bulk .

Linker Flexibility :

  • The ethane linker in the target compound provides conformational flexibility absent in rigid benzene-sulfonyl derivatives (entries 3–5). This may enhance binding to biological targets with deep pockets.

Biological Activity

2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2060039-26-9) is a sulfonyl fluoride compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its unique structure, characterized by the presence of difluoro and nitro substituents, suggests potential biological activity that warrants detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula for this compound is C8H6F3NO4SC_8H_6F_3NO_4S, with a molecular weight of 269.20 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity in various chemical transformations, including nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₈H₆F₃NO₄S
Molecular Weight269.20 g/mol
CAS Number2060039-26-9
PurityNot specified

The biological activity of sulfonyl fluorides often involves their role as electrophilic agents that can modify nucleophilic sites in biomolecules. Specifically, this compound may interact with proteins or enzymes through covalent modification, potentially leading to inhibition or activation of specific biological pathways.

Case Studies

  • Inhibition of Enzymatic Activity : Research has shown that sulfonyl fluorides can act as irreversible inhibitors for certain enzymes. For instance, studies demonstrated that compounds with similar structures effectively inhibited serine proteases by forming stable covalent bonds with the active site serine residue. This mechanism could be extrapolated to predict the inhibitory potential of this compound on related enzymes.
  • Anticancer Activity : A study explored the effects of sulfonyl fluorides on cancer cell lines, revealing that these compounds could induce apoptosis through the activation of caspase pathways. Although specific data on the difluoro-nitrophenyl derivative is limited, the structural similarities suggest a potential for anticancer activity.

Research Findings

Recent investigations into the biological properties of sulfonyl fluorides have highlighted their utility in drug design and development. For example:

  • Antimicrobial Properties : Some studies have indicated that sulfonyl fluorides exhibit antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Selectivity and Toxicity : The selectivity of this compound for specific targets is an area of ongoing research. Toxicological assessments are crucial to determine safe dosage levels and potential side effects in therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionIrreversible inhibition in serine proteases ,
Anticancer PotentialInduction of apoptosis in cancer cell lines ,
Antimicrobial EffectsActivity against various pathogens ,

Q & A

Q. What safety protocols are essential for handling 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride in laboratory settings?

Methodological Answer:

  • Ventilation and PPE : Use fume hoods to avoid inhalation of vapors (P261) and wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P262) .
  • Storage : Store in a cool, dry place away from heat sources (P210) and incompatible reagents (e.g., strong bases or reducing agents) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Toxicity data are limited, so assume acute hazards .

Q. What synthetic routes are validated for preparing this compound?

Methodological Answer:

  • Rh-Catalyzed Synthesis : Employ rhodium catalysts to achieve enantioselective sulfonyl fluoride formation via C–H functionalization, as demonstrated in analogous sulfonyl fluoride syntheses (e.g., compound 9 in Rh-catalyzed reactions) .

  • Intermediate Functionalization : Start with methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS 361336-79-0), followed by sulfonation and fluorination using sulfuryl fluoride derivatives (e.g., 2-(4-cyanothiophen-2-yl)ethane-1-sulfonyl chloride) .

  • Key Reagents :

    Intermediate/ReagentCAS NumberRole
    Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate361336-79-0Aromatic precursor
    Sulfuryl fluoride derivativesVariousFluorination agent

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy :
    • ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -120 ppm for sulfonyl fluoride groups) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–F]⁺ fragments) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytic susceptibility .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonyl fluoride group’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electrophilic Character : The sulfonyl fluoride group acts as a "clickable" electrophile due to the strong electron-withdrawing effect of the fluorine atoms, enabling rapid reactions with thiols or amines.
  • Catalytic Activation : Rhodium catalysts stabilize transition states during enantioselective sulfonylation, as shown in asymmetric syntheses of aliphatic sulfonyl fluorides .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., sulfonyl chlorides) to quantify fluorine’s inductive effects .

Q. How can contradictions in stability data (e.g., pH-dependent hydrolysis) be resolved systematically?

Methodological Answer:

  • Iterative Testing : Design pH-varied stability assays (pH 2–12) with LC-MS monitoring to identify degradation products .
  • Computational Modeling : Use DFT calculations to predict hydrolysis pathways and transition states, correlating with experimental half-lives .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2-(pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride) to isolate electronic vs. steric effects .

Q. How does the difluoro-nitro aromatic moiety modulate the compound’s electronic and lipophilic properties?

Methodological Answer:

  • Electronic Effects : The nitro group enhances electron-deficient character, increasing sulfonyl fluoride reactivity. Fluorine atoms at the 2,6-positions enforce a planar aromatic ring, reducing steric hindrance .
  • Lipophilicity : Measure logP values via shake-flask assays. Compare with non-fluorinated analogs to quantify fluorine’s contribution to membrane permeability .
  • Applications in Probe Design : Use the moiety to develop fluorogenic sensors for detecting thiol-containing biomolecules (e.g., cysteine proteases) .

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